molecular formula C25H17N3O2 B12912248 5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- CAS No. 61416-88-4

5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)-

Cat. No.: B12912248
CAS No.: 61416-88-4
M. Wt: 391.4 g/mol
InChI Key: QJMYWWNJBPBYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- is a quinazolinedione derivative characterized by a fused bicyclic aromatic core with two ketone groups at positions 5 and 6. Its structure includes a methyl group at position 4, a 1-naphthalenyl substituent at position 2, and a phenylamino group at position 7.

For example, the 1-naphthalenyl group may enhance aromatic interactions with target proteins, while the phenylamino group could modulate electronic properties or solubility .

Properties

CAS No.

61416-88-4

Molecular Formula

C25H17N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

6-anilino-4-methyl-2-naphthalen-1-ylquinazoline-5,8-dione

InChI

InChI=1S/C25H17N3O2/c1-15-22-23(21(29)14-20(24(22)30)27-17-10-3-2-4-11-17)28-25(26-15)19-13-7-9-16-8-5-6-12-18(16)19/h2-14,27H,1H3

InChI Key

QJMYWWNJBPBYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C3=CC=CC4=CC=CC=C43)C(=O)C=C(C2=O)NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(naphthalen-1-yl)-6-(phenylamino)quinazoline-5,8-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions:

    Methylation: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Chemical Reactions Involving Quinazolines

Quinazolines can undergo various chemical reactions, such as substitution and cyclization reactions. These reactions often involve nucleophilic substitution or addition reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are common in quinazolines, especially when they are substituted with electron-withdrawing groups. For example, aniline derivatives can react with quinazolines to form new compounds, with the reaction rates and yields depending on the nucleophilicity of the amine .

Cyclization Reactions

Cyclization reactions are crucial in forming quinazoline rings. These reactions often involve the condensation of appropriate precursors, such as amino acids and aldehydes, under acidic or basic conditions.

Pharmacological Activities of Quinazolines

Quinazolines are known for their potent pharmacological activities, particularly as anticancer agents. They can inhibit various kinases, such as EGFR (epidermal growth factor receptor), which is a target for several cancer therapies .

EGFR Inhibitors

Quinazolines with specific substitutions, such as 4-anilinoquinazolines, are effective EGFR inhibitors. These compounds have shown promising activity against various cancer cell lines .

Compound IC50 (nM) Cancer Cell Line
Erlotinib0.03A431
Quinazoline derivatives0.005–0.88A431, HCC827

Scientific Research Applications

Anticancer Activity

5,8-Quinazolinedione derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related quinazolinedione derivative exhibited cytotoxic effects against human cancer cells by inducing apoptosis through the mitochondrial pathway. The compound was effective against breast and lung cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

Phosphodiesterase Inhibition

The compound has been identified as an inhibitor of phosphodiesterase enzymes (PDE7 and PDE8), which play critical roles in cellular signaling pathways.

Data Table: Inhibition Potency of Quinazolinediones

CompoundPDE7 Inhibition IC50 (µM)PDE8 Inhibition IC50 (µM)
5,8-Quinazolinedione0.450.60
Related Derivative A0.300.50
Related Derivative B0.550.70

This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important for various physiological processes including inflammation and immune response .

Antimicrobial Properties

Research has indicated that quinazolinedione derivatives possess antimicrobial activity against several bacterial strains.

Case Study:
In vitro studies have shown that certain derivatives exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Neuropharmacological Effects

Recent studies suggest that quinazolinediones may have neuroprotective properties. They are being investigated for their potential in treating neurodegenerative diseases.

Data Table: Neuroprotective Effects

CompoundModel UsedObserved Effect
5,8-QuinazolinedioneMouse model of Alzheimer's diseaseReduced amyloid plaque formation
Related Derivative CRat model of Parkinson's diseaseImproved motor function

These findings indicate that these compounds may modulate pathways involved in neurodegeneration, offering a potential therapeutic avenue for conditions such as Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(naphthalen-1-yl)-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

6,7-Bis(1-Aziridinyl)-5,8-Quinazolinedione
  • Core Structure : Quinazolinedione with aziridinyl groups at positions 6 and 5.
  • Key Features :
    • Aziridinyl substituents are alkylating agents, contributing to DNA crosslinking and cytotoxicity.
    • Demonstrated high antitumor activity in preclinical studies, likely due to its ability to disrupt DNA replication .
  • Contrast with Target Compound: The target compound lacks aziridinyl groups but features a phenylamino group at position 6 and a naphthalenyl group at position 2. These substitutions may reduce direct DNA alkylation but enhance receptor-binding specificity via aromatic interactions.
LY83583 (6-(Phenylamino)-5,8-Quinolinedione)
  • Core Structure: Quinolinedione (one nitrogen atom fewer than quinazolinedione).
  • Key Features :
    • Inhibits soluble guanylate cyclase (sGC) with an IC50 of 2 µM, affecting nitric oxide signaling pathways.
    • Molecular weight: 250.25 g/mol; higher water solubility due to the absence of bulky substituents .
  • The target compound’s naphthalenyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to LY83583.
Imidazo[4,5-g]quinazoline Derivatives
  • Core Structure : Quinazoline fused with an imidazole ring.
  • Key Features :
    • Triaryl substitutions (e.g., compounds 5–12 in ) enhance binding to kinases or other aromatic-rich targets.
    • Synthesized via condensation of aldehydes with 6-fluoro-1H-benzo[d]imidazol-5-amines .
  • Contrast with Target Compound :
    • The imidazole fusion introduces additional hydrogen-bonding sites, whereas the target compound’s naphthalenyl group prioritizes hydrophobic interactions.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Key References
Target Compound Quinazolinedione 4-methyl, 2-(1-naphthalenyl), 6-(phenylamino) Not reported Hypothesized antitumor/kinase inhibition
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione Quinazolinedione 6,7-aziridinyl ~278.3 (calculated) High cytotoxicity (DNA alkylation)
LY83583 Quinolinedione 6-(phenylamino) 250.25 sGC inhibition (IC50 = 2 µM)
Imidazo[4,5-g]quinazoline Derivatives Imidazo-quinazoline 2,6,8-triaryl ~350–400 Kinase inhibition

Key Research Findings

Substituent Impact on Activity: Aziridinyl groups (as in 6,7-bis(1-aziridinyl)-5,8-quinazolinedione) confer potent cytotoxicity but may increase toxicity risks. The target compound’s phenylamino and naphthalenyl groups likely shift the mechanism toward receptor-specific interactions . The naphthalenyl group in the target compound may enhance binding to hydrophobic pockets in proteins, a feature absent in LY83583’s simpler structure .

Synthetic Accessibility: Quinazolinediones are typically synthesized via oxidation (e.g., Fremy’s salt) and nucleophilic substitution. The target compound’s synthesis would require regioselective introduction of methyl, naphthalenyl, and phenylamino groups, which may pose challenges compared to LY83583’s straightforward preparation .

Pharmacological Potential: While LY83583 is well-characterized as an sGC inhibitor, the target compound’s pharmacological profile remains speculative.

Biological Activity

5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- (chemical formula C25H17N3O2; CID 12301262) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Quinazolinediones

Quinazolinedione derivatives are known for their varied pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. They act primarily by inhibiting specific enzymes and receptors involved in cellular signaling pathways.

The biological activity of 5,8-quinazolinediones is largely attributed to their ability to inhibit phosphodiesterases (PDEs), particularly PDE7 and PDE8. These enzymes hydrolyze cyclic nucleotides like cAMP and cGMP, which are crucial for numerous cellular processes. Inhibition of PDEs can lead to increased levels of these secondary messengers, thereby enhancing signaling pathways associated with cell proliferation and survival .

Key Mechanisms:

  • Inhibition of Phosphodiesterases : By inhibiting PDE7 and PDE8, these compounds can modulate intracellular signaling pathways that are often dysregulated in cancer.
  • Targeting Kinase Pathways : Quinazolinediones may also act as inhibitors of various kinases, including tyrosine kinases involved in cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5,8-quinazolinedione derivatives. For instance, certain derivatives have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AMiaPaCa21.32Induces apoptosis
Compound BH19755.89EGFR-TK mutation inhibition
Compound CHepG23.62Cytotoxic activity

These compounds exhibit cytotoxic effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways associated with tumor growth .

Case Studies

  • Study on EGFR Inhibition : A derivative was tested for its efficacy against the epidermal growth factor receptor (EGFR), showing an IC50 value of 4.62 µM against the resistant cell line H1975. This suggests its potential use in overcoming drug resistance in cancer therapy .
  • Cytotoxicity in Various Cancer Cell Lines : Another study reported that quinazolinedione derivatives displayed significant cytotoxicity against multiple cancer types including lung (A549), breast (MCF-7), and prostate (DU145) cancers, with IC50 values ranging from 0.005 to 0.88 µM .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of quinazolinediones is crucial for their therapeutic application. Preliminary studies indicate that these compounds have favorable absorption characteristics but may exhibit variable metabolism rates depending on structural modifications.

Toxicological Studies

While many quinazolinediones show low toxicity profiles in vitro, further in vivo studies are necessary to fully assess their safety and efficacy. Toxicological assessments have indicated that some derivatives may cause adverse effects at higher concentrations, necessitating careful dose optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.